molecular formula C22H20ClN3O5S B15152654 4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)benzamide

4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)benzamide

Cat. No.: B15152654
M. Wt: 473.9 g/mol
InChI Key: OVSOWAQMJYLPLX-UHFFFAOYSA-N
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Description

4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro group, a sulfamoyl group, and a nitrophenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the chlorination of a benzamide derivative, followed by the introduction of the sulfamoyl group through sulfonation reactions. The final step involves the nitration of the phenyl ring to introduce the nitrophenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(2-phenylphenyl)benzamide
  • 3-chloro-4-[(2,5-dimethylphenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)benzamide

Uniqueness

4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H20ClN3O5S

Molecular Weight

473.9 g/mol

IUPAC Name

4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)benzamide

InChI

InChI=1S/C22H20ClN3O5S/c1-13-4-5-15(3)20(10-13)25-32(30,31)21-11-16(7-9-18(21)23)22(27)24-19-12-17(26(28)29)8-6-14(19)2/h4-12,25H,1-3H3,(H,24,27)

InChI Key

OVSOWAQMJYLPLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])C)Cl

Origin of Product

United States

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